Acetylglutamate Kinase Substrate Efficiency: N-Formyl-L-glutamate vs. N-Acetyl-L-glutamate (Direct Head-to-Head)
N-Formyl-L-glutamate is phosphorylated by acetylglutamate kinase (EC 2.7.2.8) from Pseudomonas aeruginosa at only 20% of the rate observed with the enzyme's canonical substrate N-acetyl-L-glutamate [1]. In the same study, N-carbamoyl-L-glutamate showed 33% relative activity and N-propionyl-L-glutamate was nearly inactive [1], establishing a clear activity hierarchy where the formyl derivative is a significantly weaker substrate than the acetyl derivative. The apparent Km for N-acetyl-L-glutamate was determined to be 2 mM at 10 mM ATP [2].
| Evidence Dimension | Relative substrate activity of acetylglutamate kinase (EC 2.7.2.8) |
|---|---|
| Target Compound Data | N-Formyl-L-glutamate: 20% relative activity |
| Comparator Or Baseline | N-Acetyl-L-glutamate: 100% relative activity (canonical substrate); N-Carbamoyl-L-glutamate: 33% |
| Quantified Difference | 5-fold lower phosphorylation rate for N-formyl vs. N-acetyl derivative |
| Conditions | Purified N-acetylglutamate 5-phosphotransferase (~2000-fold) from Pseudomonas aeruginosa; ATP-dependent phosphorylation assay; pH 6.5–9.0 |
Why This Matters
Investigators studying arginine biosynthesis or acetylglutamate kinase must use N-acetyl-L-glutamic acid as the optimal substrate—procuring N-formyl-L-glutamic acid in error would yield an 80% reduction in enzymatic activity, corrupting kinetic parameter determinations and inhibitor screening results.
- [1] Haas D, Leisinger T. N-Acetylglutamate 5-phosphotransferase of Pseudomonas aeruginosa: catalytic and regulatory properties. Eur J Biochem. 1975;52(2):365-375. Data curated in BRENDA EC 2.7.2.8 (Pseudomonas aeruginosa, substrate specificity entry). View Source
- [2] BRENDA: EC 2.7.2.8 – acetylglutamate kinase, Pseudomonas aeruginosa, Km value entry for N-acetyl-L-glutamate. View Source
